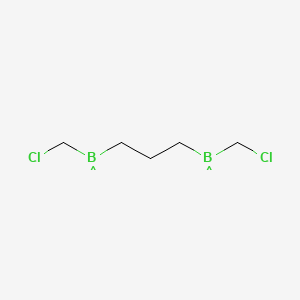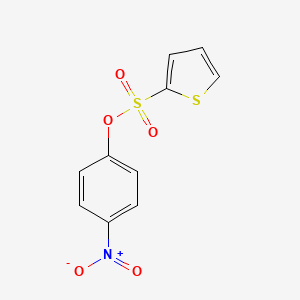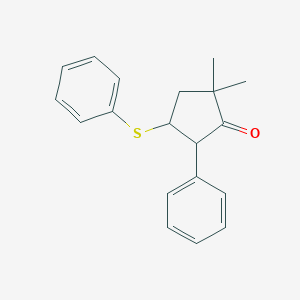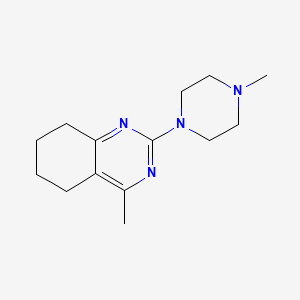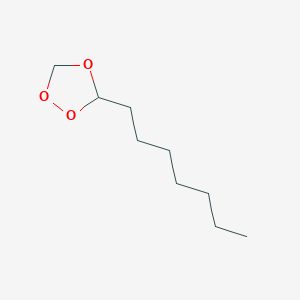![molecular formula C13H13BrN3P B14399555 Benzyl[tris(cyanomethyl)]phosphanium bromide CAS No. 89630-55-7](/img/structure/B14399555.png)
Benzyl[tris(cyanomethyl)]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[tris(cyanomethyl)]phosphanium bromide is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphanium center, which is further substituted with three cyanomethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[tris(cyanomethyl)]phosphanium bromide typically involves the reaction of benzyl bromide with tris(cyanomethyl)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{PhCH}_2\text{Br} + \text{P(CH}_2\text{CN})_3 \rightarrow \text{PhCH}_2[\text{P(CH}_2\text{CN})_3]\text{Br} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphanium center is oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl or cyanomethyl derivatives.
科学的研究の応用
Benzyl[tris(cyanomethyl)]phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for the preparation of other organophosphorus compounds.
作用機序
The mechanism of action of Benzyl[tris(cyanomethyl)]phosphanium bromide involves its interaction with molecular targets through its phosphanium center and cyanomethyl groups. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes. The pathways involved include coordination to metal centers and subsequent activation of substrates.
類似化合物との比較
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the cyanomethyl groups.
Tris(cyanomethyl)phosphine: Similar in structure but without the benzyl group.
Uniqueness: Benzyl[tris(cyanomethyl)]phosphanium bromide is unique due to the presence of both a benzyl group and three cyanomethyl groups attached to the phosphanium center. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
89630-55-7 |
|---|---|
分子式 |
C13H13BrN3P |
分子量 |
322.14 g/mol |
IUPAC名 |
benzyl-tris(cyanomethyl)phosphanium;bromide |
InChI |
InChI=1S/C13H13N3P.BrH/c14-6-9-17(10-7-15,11-8-16)12-13-4-2-1-3-5-13;/h1-5H,9-12H2;1H/q+1;/p-1 |
InChIキー |
RCHKNKFMYOZAFF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[P+](CC#N)(CC#N)CC#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


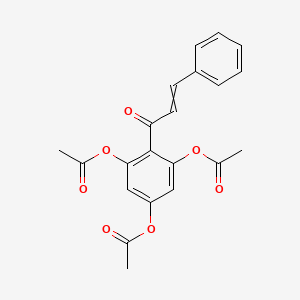
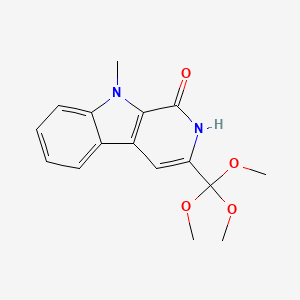
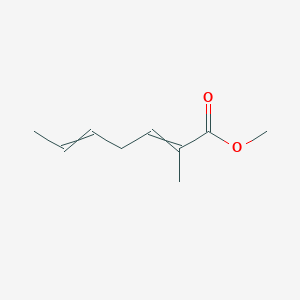
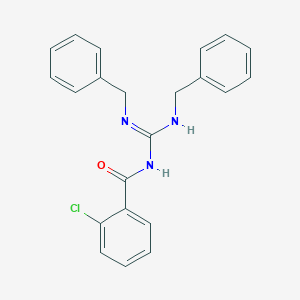
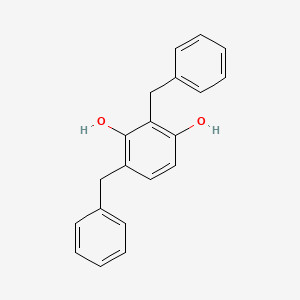
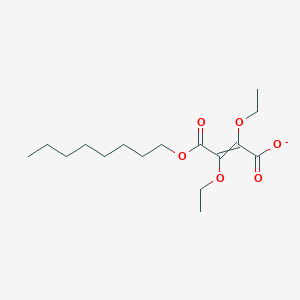
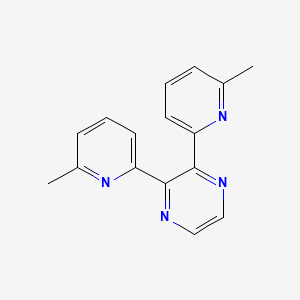
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
